molecular formula C6H12O3 B563328 2-Acetoxy-2-methyl-1-propanol CAS No. 947252-23-5

2-Acetoxy-2-methyl-1-propanol

Cat. No.: B563328
CAS No.: 947252-23-5
M. Wt: 132.159
InChI Key: GWOKHTMCBUZSOP-UHFFFAOYSA-N
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Description

2-Acetoxy-2-methyl-1-propanol, also known as 2-(Acetyloxy)-2-methyl-1-propanol, is an organic compound with the molecular formula C6H12O3. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents. This compound is used as a solvent, cleaning agent, and intermediate in the production of fragrances, pharmaceuticals, and pesticides .

Preparation Methods

2-Acetoxy-2-methyl-1-propanol can be synthesized through the esterification of 2-methyl-1-propanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-Acetoxy-2-methyl-1-propanol undergoes various chemical reactions, including:

Scientific Research Applications

2-Acetoxy-2-methyl-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxy-2-methyl-1-propanol involves its ability to act as a solvent and reactant in various chemical reactions. It can participate in esterification, oxidation, and reduction reactions, facilitating the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

2-Acetoxy-2-methyl-1-propanol can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

Properties

IUPAC Name

(1-hydroxy-2-methylpropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKHTMCBUZSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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